prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Description
The compound "prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride" (CAS 69418-26-4) is a synthetic polymer classified as Polyquaternium-33 . It is a copolymer of acrylamide and a quaternary ammonium monomer, with the molecular formula (C₈H₁₆ClNO₂)ₓ·(C₃H₅NO)ₓ. The polymer is water-soluble, forming viscous solutions, and is widely used in cosmetics, personal care products, and water treatment due to its film-forming and conditioning properties . Its structure includes a cationic trimethylammonium group linked via an acrylate ester to an acrylamide backbone, enhancing its affinity for negatively charged surfaces .
Properties
IUPAC Name |
prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYWGHYRCRBFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35429-19-7 | |
| Record name | Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35429-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35429-19-7 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Critical Considerations:
-
Purity of Monomers : Residual inhibitors (e.g., hydroquinone) in commercial acrylamide must be removed via recrystallization or column chromatography to prevent polymerization retardation.
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Molar Ratios : A typical monomer feed ratio of 70:30 (acrylamide:METAC) balances cationic charge density with polymer solubility. Deviations beyond this range may precipitate phase separation or reduce colloidal stability.
Polymerization Process
Free Radical Polymerization
The copolymer is synthesized via free radical polymerization in aqueous or polar solvent systems. A representative procedure involves:
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Reactor Setup : A nitrogen-purged, temperature-controlled reactor equipped with a mechanical stirrer.
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Monomer Dissolution : Acrylamide (50 g) and METAC (21.4 g) are dissolved in deionized water (300 mL) at 25°C.
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Initiator Addition : Ammonium persulfate (0.5 wt%) and sodium metabisulfite (0.25 wt%) are added as redox initiators.
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Temperature Ramp : The mixture is heated to 60°C and maintained for 6–8 hours under inert atmosphere.
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Termination : Polymerization is quenched by rapid cooling to 10°C and adding hydroquinone (0.1 wt%).
Key Parameters:
| Parameter | Optimal Range | Impact on Polymer Properties |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures accelerate kinetics but risk thermal degradation. |
| Initiator Concentration | 0.5–1.0 wt% | Excess initiator reduces molecular weight via chain transfer. |
| pH | 6.5–7.5 | Neutral pH minimizes hydrolysis of METAC’s ester group. |
Alternative Initiator Systems
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Azobisisobutyronitrile (AIBN) : Effective in organic solvents (e.g., dimethylformamide), yielding polymers with narrower polydispersity (Đ = 1.2–1.5).
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UV-Initiated Polymerization : Enables room-temperature synthesis but requires photoinitiators (e.g., Irgacure 2959) and precise light intensity control.
Post-Polymerization Purification
Crude polymer solutions contain unreacted monomers, oligomers, and initiator residues. Purification involves:
Dialysis
Precipitation
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Solvent Selection : Acetone or ethanol induces polymer precipitation while leaving impurities in solution.
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Yield Optimization : A 3:1 (v:v) acetone-to-polymer ratio recovers 85–90% of the product.
Lyophilization
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Freeze-drying the purified polymer yields a hygroscopic white powder with residual moisture <2% (Karl Fischer titration).
Characterization and Quality Control
Spectroscopic Analysis
Molecular Weight Determination
Charge Density Measurement
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Colloidal Titration : Using potassium polyvinyl sulfate, charge densities of 3.5–4.2 meq/g are observed, correlating with METAC content.
Industrial-Scale Production Challenges
Heat Management
Exothermic polymerization necessitates jacketed reactors with chilled water circulation to maintain temperatures <70°C. Overheating risks:
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Uncontrolled molecular weight escalation.
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Cross-linking via residual double bonds.
Scalability of Purification
Dialysis becomes impractical at ton-scale production. Alternative approaches include:
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Ultrafiltration : Tangential flow filtration systems with ceramic membranes (MWCO: 10 kDa).
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Ion-Exchange Resins : Remove ionic impurities but risk polymer adsorption losses.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Aqueous Free Radical | High yield (85–90%), low cost | Broad molecular weight distribution |
| Organic Solvent (AIBN) | Narrow Đ (1.2–1.5) | Requires solvent recovery systems |
| UV Initiation | Energy-efficient, room-temperature | Limited to thin-film applications |
Chemical Reactions Analysis
Polyquaternium-32 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties.
Reduction: Reduction reactions can modify the polymer’s charge density and molecular weight.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Scientific Research Applications
Polyquaternium-32 has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in wastewater treatment to remove dyes and other contaminants.
Medicine: Polyquaternium-32 is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the cosmetic industry for its conditioning and antistatic properties.
Mechanism of Action
The mechanism of action of Polyquaternium-32 involves its positive charge, which allows it to bind to negatively charged surfaces like hair and skin. This binding neutralizes static charges and forms a film that smoothens the surface. In antimicrobial applications, the polymer disrupts microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Key Differentiators and Trends
Polymer vs. Monomer: Polyquaternium-33’s high molecular weight distinguishes it from monomeric analogues like METAC, reducing systemic toxicity .
Functional Groups : The acrylamide backbone in Polyquaternium-33 enables crosslinking, while METAC’s methacrylate favors linear polymerization.
Applications : Industrial use correlates with solubility and charge density. Polyquaternium-33’s balance of these properties makes it ideal for consumer products, whereas METAC is niche in polymer chemistry.
Biological Activity
Prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride is a complex organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by the presence of amide, azanium, and ester functionalities, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C20H39Cl2N3O5
- Molecular Weight : 472.4 g/mol
Structural Features
The compound features:
- A prop-2-enamide moiety
- A trimethyl azanium group
- An ester linkage to a 2-methylprop-2-enoyloxy ethyl group
These structural characteristics influence its reactivity and interaction with biological systems.
Research indicates that prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antimicrobial applications.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.
- Cytotoxic Effects : Its cytotoxicity towards specific cell lines has been documented, indicating possible use in targeted therapies.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Key studies include:
- Binding Affinity Assays : Evaluating how well the compound binds to target proteins or enzymes.
- Cell Viability Tests : Measuring the effects on cell proliferation and survival in vitro.
Antimicrobial Activity Case Study
A study investigated the antimicrobial efficacy of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride against common pathogens. Results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Antitumor Activity Research
In another study focusing on its anticancer properties, prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicated that the compound significantly inhibits cell growth, warranting further investigation into its potential as an anticancer drug.
Synthesis Techniques
The synthesis of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Prop-2-enamide : Using appropriate reagents to create the amide structure.
- Introduction of Trimethyl Azanium Group : Employing quaternization methods to introduce the azanium functionality.
- Esterification with 2-Methylprop-2-enoyloxy Ethanol : Finalizing the structure through esterification reactions.
Each step requires meticulous control over reaction conditions to achieve high yields and purity.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting propenamide derivatives with methacryloyl chloride under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
- Quaternization : Introducing the trimethylazanium group via alkylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C).
- Chloride Exchange : Final purification via ion-exchange chromatography to replace counterions with chloride .
Critical conditions include inert atmospheres (N₂/Ar), moisture-free solvents, and monitoring via thin-layer chromatography (TLC) to track intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying proton environments and carbon backbone. For example, the vinyl protons of prop-2-enamide appear as doublets at δ 5.5–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M⁺] at m/z 312.1456) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹).
- HPLC/GC-MS : For purity assessment, especially after ion-exchange steps .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : For example, enamide vs. imine forms may produce conflicting NMR signals. Use variable-temperature NMR to observe dynamic equilibria .
- Stereochemical Ambiguity : Employ 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents.
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data, resolving ambiguities in planar groups (e.g., azanium vs. ammonium) .
Advanced: What strategies optimize reaction yields while minimizing side products in its synthesis?
Methodological Answer:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance quaternization efficiency .
- Solvent Optimization : Switch from DMF to acetonitrile to reduce hydrolysis of methacryloyl intermediates .
- Temperature Gradients : Gradual heating (ramp from 25°C to 60°C) during acylation prevents exothermic side reactions.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reactive intermediates (e.g., acryloyl chloride consumption) .
Theoretical: How can this compound be integrated into a conceptual framework for drug design or materials science?
Methodological Answer:
- Drug Design : Link its quaternary ammonium group to membrane permeability studies. Use molecular docking to assess interactions with biological targets (e.g., ion channels) .
- Materials Science : Theoretical models (DFT calculations) predict its behavior in polymer matrices, focusing on charge distribution and thermal stability .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity using QSAR models .
Advanced: What analytical approaches validate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–80°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to acrylamide) .
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
